molecular formula C18H16ClFN4S B4732950 N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4732950
M. Wt: 374.9 g/mol
InChI Key: SWNQEYAZRKNIQX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structure and properties, which make it an ideal candidate for further research and development.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea involves the inhibition of specific enzymes and receptors, which can lead to various biochemical and physiological effects. This compound has been shown to bind to specific sites on enzymes and receptors, thereby blocking their activity and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has been shown to have various biochemical and physiological effects, depending on the specific enzyme or receptor that it targets. For example, this compound has been shown to inhibit the activity of specific kinases, which are enzymes involved in the regulation of various cellular processes, such as cell growth and division. Additionally, this compound has been shown to activate specific receptors, which can lead to various physiological effects, such as vasodilation and pain relief.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea in lab experiments is its specificity for certain enzymes and receptors, which makes it a valuable tool for studying specific biological processes. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the specific application and dosage.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea. One direction is to further investigate its potential applications in medicinal chemistry, particularly for the development of new drugs for the treatment of various diseases. Another direction is to study its mechanisms of action in more detail, which can provide valuable insights into the underlying biological processes. Additionally, future research could focus on developing new synthetic methods for this compound, which can improve its efficiency and reduce its toxicity.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its ability to inhibit specific enzymes and receptors, which makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, diabetes, and inflammation. In biochemistry, this compound has been used to study the mechanisms of enzyme inhibition and receptor activation, which can provide valuable insights into the underlying biological processes.

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4S/c1-12-2-5-14(19)10-16(12)21-18(25)22-17-8-9-24(23-17)11-13-3-6-15(20)7-4-13/h2-10H,11H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNQEYAZRKNIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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